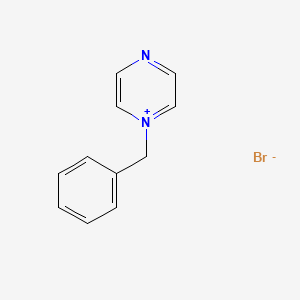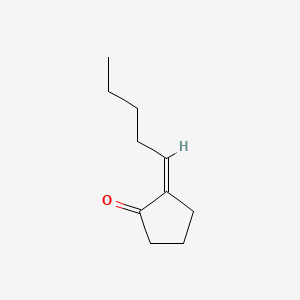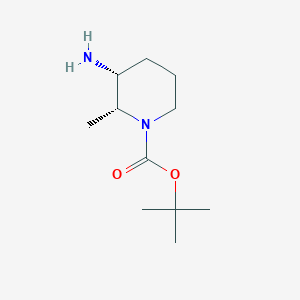
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Descripción general
Descripción
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4-dimethylcyclohex-3-ene-1-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid is a powder at room temperature . It has a melting point of 65-66°C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid serves as a valuable building block in pharmaceutical research. Its chemical reactivity allows for the creation of novel drug candidates. Researchers explore its potential as a precursor in the synthesis of bioactive molecules, including antiviral agents, anti-inflammatory drugs, and enzyme inhibitors .
Agrochemical Development
In agriculture, this compound finds applications in the development of agrochemicals. It contributes to the creation of herbicides, fungicides, and insecticides. Scientists investigate its efficacy in controlling pests, enhancing crop yield, and promoting sustainable farming practices .
Advanced Materials
Researchers harness 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid to design advanced materials. Its unique structure influences material properties, such as solubility, stability, and optical behavior. Applications include polymer synthesis, coatings, and functional materials for sensors and electronic devices .
Chiral Ligands in Catalysis
The chiral nature of this compound makes it an excellent candidate for ligands in asymmetric catalysis. Chemists explore its use in enantioselective reactions, where it helps control the stereochemistry of chemical transformations. These ligands play a crucial role in the synthesis of complex molecules .
HPLC Separation
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate, a derivative of this compound, is employed in high-performance liquid chromatography (HPLC) separations. It serves as a test analyte for column evaluation and method development. Researchers study its retention behavior and separation efficiency on specific HPLC columns .
Research Reagent
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid acts as a valuable research reagent. Scientists use it to investigate reaction mechanisms, study chemical transformations, and explore new synthetic pathways. Its versatility allows for diverse experimental applications .
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETMKSQFLULCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502120 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
CAS RN |
16695-87-7 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)


![Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3048312.png)
![tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3048313.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B3048314.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3048318.png)
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3048319.png)
